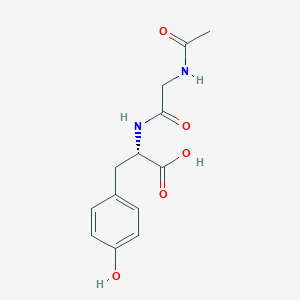

N-Acetylglycyl-L-tyrosine

Vue d'ensemble

Description

N-Acetyl-L-tyrosine is an amino acid, an N-acetyl derivative of tyrosine. It is used for parenteral nutrition and as a dietary supplement . It is a non-essential amino acid with a polar side group. N-acetyltyrosine is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine .

Synthesis Analysis

The synthesis of L-tyrosine involves the expression of the prephenate dehydrogenase gene, which is crucial for the synthesis of L-tyrosine .Molecular Structure Analysis

The molecular structure of N-Acetyl-L-tyrosine is C11H13NO4 . The structural formula editor can be used to draw a molecule and convert it into a 3D model .Chemical Reactions Analysis

L-tyrosine undergoes electrocatalytic oxidative reactions. The electrochemical oxidation of tyrosine has been studied extensively .Physical And Chemical Properties Analysis

N-Acetyl-Tyrosine has a molecular weight of 223.23 g/mol, a CAS Number of 537-55-3, and a chemical formula of C11H13NO4. It is a white crystalline powder with an acidic taste .Applications De Recherche Scientifique

Chemical Influences on Tyrosine Specificity

Biological studies on tyrosine phosphorylation have highlighted the chemical intricacies involved, particularly focusing on the acetylation of the tyrosyl phenolic hydroxyl group. Research comparing the reactivities of tyrosine and its derivatives under varying conditions has shed light on the chemical and enzymatic reactivities of the tyrosyl residue, suggesting its significant role in substrate specificity for kinase reactions. This understanding contributes to the broader knowledge of tyrosine modification processes essential for various biological functions (Martin et al., 1990).

Tyrosine Metabolism and Catabolism in Plants

L-Tyrosine (Tyr) serves not only as a precursor for protein synthesis but also as a starting point for the production of specialized metabolites in plants. These metabolites, ranging from electron carriers to antioxidants, play crucial roles in plant physiology and human health. Studies into the unique biosynthetic and catabolic pathways of Tyr in plants have opened avenues for enhancing the production of Tyr and its derived compounds, offering potential for agricultural and pharmaceutical advancements (Schenck & Maeda, 2018).

Spectroscopic Analysis of Tyrosine in Proteins

Developments in spectroscopic techniques for the determination of tyrosine in proteins have provided invaluable tools for protein analysis. By improving the accuracy of tyrosine and tryptophan measurements, these methods facilitate a deeper understanding of protein structure and function, essential for biological and medical research (Edelhoch, 1967).

Post-Translational Modifications of Tubulin

Research into the enzymes responsible for tubulin's post-translational modifications has highlighted the complexity of tubulin regulation and its impact on cellular functions. Understanding these modifications, such as tyrosination, acetylation, and phosphorylation, offers insights into the molecular mechanisms controlling microtubule dynamics and cellular architecture (MacRae, 1997).

Site-Specific Protein Modification Techniques

Advancements in site-specific protein modification have facilitated the study of RNA-protein interactions, demonstrating the utility of tyrosine analogs for selective protein labeling. This technique allows for precise investigations into the structural and functional dynamics of proteins, contributing to our understanding of biological processes at the molecular level (Tamilarasu et al., 2001).

Mécanisme D'action

Propriétés

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-8(16)14-7-12(18)15-11(13(19)20)6-9-2-4-10(17)5-3-9/h2-5,11,17H,6-7H2,1H3,(H,14,16)(H,15,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJQTNLYFRNZHU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567006 | |

| Record name | N-Acetylglycyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84794-59-2 | |

| Record name | N-Acetylglycyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(2-acetamidoacetamido)-3-(4-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

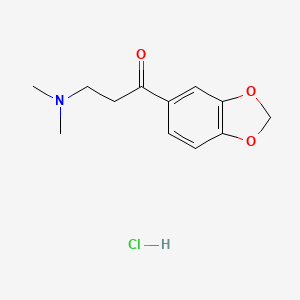

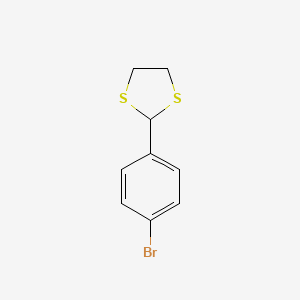

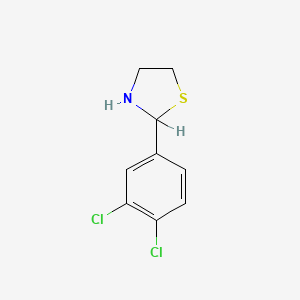

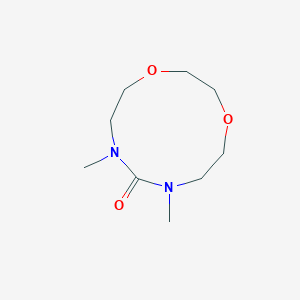

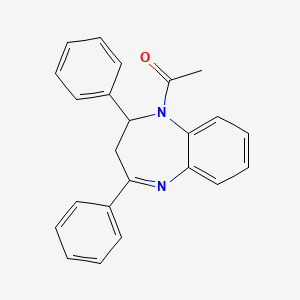

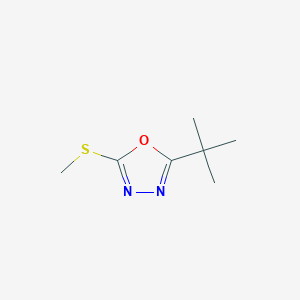

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1660783.png)

![9H-Carbazole, 3,6-dichloro-9-[(2-chloroethoxy)methyl]-](/img/structure/B1660784.png)

![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-nitro-](/img/structure/B1660785.png)

![(6E)-6-[5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1660793.png)

![Methyl 3-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1660796.png)